molecular formula C23H23NO4 B3473743 N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Cat. No.: B3473743
M. Wt: 377.4 g/mol
InChI Key: HUKLRAAFODKKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both methoxy and phenoxy groups, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-(4-methylphenyl)phenol.

    Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide is then reacted with 4-(4-methylphenyl)phenol in the presence of a base (e.g., potassium carbonate) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action for N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-phenoxyacetamide: Lacks the 4-methylphenyl group, potentially altering its chemical and biological properties.

    N-(2,5-dimethoxyphenyl)-2-[4-(4-chlorophenyl)phenoxy]acetamide: Substitution of the methyl group with a chlorine atom could significantly change its reactivity and applications.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is unique due to the presence of both methoxy and phenoxy groups, which can impart distinct chemical properties and biological activities. The 4-methylphenyl group may also contribute to its specificity and potency in various applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-16-4-6-17(7-5-16)18-8-10-19(11-9-18)28-15-23(25)24-21-14-20(26-2)12-13-22(21)27-3/h4-14H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKLRAAFODKKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.